molecular formula C16H13ClN2O4S B13820607 3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 461396-73-6

3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13820607
CAS No.: 461396-73-6
M. Wt: 364.8 g/mol
InChI Key: ZMOCYCRPFHXBJL-UHFFFAOYSA-N
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Description

3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with a unique structure that includes a chloro, methoxy, and carbamothioylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminobenzoic acid in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a methoxybenzoic acid derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: this compound can form 3-[(3-chloro-4-formylbenzoyl)carbamothioylamino]benzoic acid.

    Reduction: The product can be 3-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid.

    Substitution: Products can include 3-[(3-azido-4-methoxybenzoyl)carbamothioylamino]benzoic acid.

Scientific Research Applications

3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

461396-73-6

Molecular Formula

C16H13ClN2O4S

Molecular Weight

364.8 g/mol

IUPAC Name

3-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H13ClN2O4S/c1-23-13-6-5-9(8-12(13)17)14(20)19-16(24)18-11-4-2-3-10(7-11)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,24)

InChI Key

ZMOCYCRPFHXBJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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